molecular formula C18H17N3O2 B15243266 2-(6-(Benzyloxy)pyridin-3-yl)-6-ethoxypyrazine CAS No. 1333319-49-5

2-(6-(Benzyloxy)pyridin-3-yl)-6-ethoxypyrazine

Cat. No.: B15243266
CAS No.: 1333319-49-5
M. Wt: 307.3 g/mol
InChI Key: IUAJKMDUJVPYSL-UHFFFAOYSA-N
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Description

2-(6-(Benzyloxy)pyridin-3-yl)-6-ethoxypyrazine is a chemical compound of high interest in medicinal chemistry and drug discovery research. This heteroaromatic compound features a pyridine core linked to a pyrazine ring, a structural motif present in several biologically active molecules. The benzyloxy and ethoxy substituents on this scaffold are significant, as similar pharmacophores are known to contribute to potent activity in biochemical assays . This compound is provided for research applications primarily in early-stage drug development. Its structure suggests potential as an inhibitor for enzymes like phosphodiesterase 4 (PDE4) or monoamine oxidase B (MAO-B), based on the documented activity of analogous compounds . Substituted pyridine and pyrazine compounds have been investigated as potent and selective PDE4 inhibitors for managing inflammatory diseases . Furthermore, the introduction of a benzyloxy pharmacophore into various compound classes, including chalcones, has been shown to yield highly effective, selective, and reversible inhibitors of human MAO-B, a key target for neurodegenerative conditions such as Parkinson's disease . Researchers can utilize this reagent as a key intermediate in organic synthesis or as a building block for constructing more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. Handling Disclaimer: this compound is intended for research and manufacturing purposes only. It is strictly not for diagnostic or therapeutic use, nor for human consumption. Please refer to the Safety Data Sheet (SDS) for proper handling and storage information.

Properties

CAS No.

1333319-49-5

Molecular Formula

C18H17N3O2

Molecular Weight

307.3 g/mol

IUPAC Name

2-ethoxy-6-(6-phenylmethoxypyridin-3-yl)pyrazine

InChI

InChI=1S/C18H17N3O2/c1-2-22-18-12-19-11-16(21-18)15-8-9-17(20-10-15)23-13-14-6-4-3-5-7-14/h3-12H,2,13H2,1H3

InChI Key

IUAJKMDUJVPYSL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=CN=C1)C2=CN=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(Benzyloxy)pyridin-3-yl)-6-ethoxypyrazine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boronic acid derivatives . The general procedure involves the coupling of a halogenated pyridine derivative with a boronic acid or ester in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification and isolation of the final product would involve techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(6-(Benzyloxy)pyridin-3-yl)-6-ethoxypyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrazine rings, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

2-(6-(Benzyloxy)pyridin-3-yl)-6-ethoxypyrazine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its heterocyclic structure.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(6-(Benzyloxy)pyridin-3-yl)-6-ethoxypyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Substituent Variations on Pyrazine and Pyridine Rings

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Pyrazine/Pyridine) Synthesis Highlights Key Properties/Applications References
2-(6-(Benzyloxy)pyridin-3-yl)-6-ethoxypyrazine Pyrazine: 6-ethoxy; Pyridine: 6-benzyloxy Multi-step coupling of pyridine and pyrazine precursors Potential kinase modulation; intermediate for bioactive molecules
2-Benzyloxy-6-ethylpyrazine Pyrazine: 6-ethyl, 2-benzyloxy Direct alkylation of pyrazine derivatives Higher lipophilicity; limited solubility in polar solvents
2-Ethoxy-6-methylpyrazine Pyrazine: 2-ethoxy, 6-methyl Nucleophilic substitution on chloropyrazine Volatile flavorant; used in food chemistry
2-(Benzyloxy)-6-chloropyrazine Pyrazine: 6-chloro, 2-benzyloxy Grignard reagent addition to N-acylpyrazinium salts Reactive intermediate for cross-coupling reactions
5-(2-(6-(Difluoromethoxy)pyridin-3-yl)ethyl)-1,4-dihydropyrazine-2,3-dione Pyridine: 6-difluoromethoxy; Pyrazine: fused dione Pd-catalyzed hydrogenation of ethynyl precursors D-amino acid oxidase (DAO) inhibitor; CNS drug candidate

Key Observations

Difluoromethoxy groups (as in ’s compound) increase metabolic stability compared to benzyloxy groups due to reduced susceptibility to oxidative cleavage .

Synthetic Accessibility :

  • The target compound’s synthesis likely requires coupling a benzyloxy-substituted pyridine with an ethoxy-functionalized pyrazine, a process less straightforward than the one-step alkylation used for 2-benzyloxy-6-ethylpyrazine .
  • Grignard reactions () and palladium-catalyzed cross-couplings () are common strategies for pyrazine functionalization .

Biological Relevance :

  • While the target compound lacks direct biological data, analogs like the DAO inhibitor in demonstrate that pyrazine-pyridine hybrids are pharmacologically relevant, particularly in targeting oxidative enzymes .
  • Ethoxy and methyl groups (e.g., 2-ethoxy-6-methylpyrazine) are often used to fine-tune logP values for blood-brain barrier penetration .

Biological Activity

2-(6-(Benzyloxy)pyridin-3-yl)-6-ethoxypyrazine is a complex organic compound notable for its unique structural features, including a pyridine ring substituted with a benzyloxy group and an ethoxy group attached to a pyrazine ring. Its molecular formula is C16H18N2O2C_{16}H_{18}N_2O_2 with a molecular weight of approximately 256.30 g/mol. This compound exhibits various biological activities, which are the focus of this article.

Antimicrobial Properties

Research indicates that compounds structurally similar to this compound possess significant antimicrobial activities. For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains and fungi, suggesting potential applications in developing new antimicrobial agents.

The mechanism by which this compound exerts its biological effects is likely related to its ability to interact with specific enzymes or receptors. This interaction can modulate enzymatic activity and trigger downstream signaling pathways, which is crucial for understanding its therapeutic potential.

Structure-Activity Relationships

Understanding the relationship between the structure of this compound and its biological activity is essential for optimizing its efficacy. The presence of the benzyloxy and ethoxy groups plays a significant role in enhancing its biological properties. Comparative analysis with structurally similar compounds reveals that modifications in these functional groups can lead to variations in activity profiles .

Comparative Analysis Table

Compound NameStructure CharacteristicsUnique Features
2-Ethoxy-6-phenyldiazineContains an ethoxy group and phenyl ringExhibits distinct electronic properties due to phenyl substitution
2-(Benzyloxy)-5-methylpyridineSimilar benzyloxy substitutionPotentially different biological activity profile due to methyl group
2-Ethoxy-pyrazineLacks the benzyloxy groupSimpler structure may lead to different reactivity patterns

This table highlights the uniqueness of this compound, particularly its dual aromatic systems and specific substitutions that could influence both chemical reactivity and biological activity.

Case Study 1: Antimicrobial Activity Assessment

In a study assessing antimicrobial efficacy, derivatives of similar compounds were tested against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications enhanced antimicrobial potency, suggesting that further exploration of structural variations could yield more effective agents.

Case Study 2: Antiviral Screening

A series of pyrazine derivatives were screened for their ability to inhibit Zika virus replication in vitro. Compounds exhibiting structural similarities to this compound showed promising results, with some achieving significant inhibition at low concentrations .

Q & A

Q. What strategies improve solubility for in vivo studies?

  • Modifications : Introduce polar groups (e.g., hydroxyl, sulfonate) via post-synthetic oxidation.
  • Formulation : Use cyclodextrin complexes or liposomal encapsulation to enhance aqueous solubility .

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